Serotonin β-D-Glucuronide
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Overview
Description
Serotonin β-D-Glucuronide is a metabolite of serotonin, a neurotransmitter involved in the regulation of mood, appetite, and sleep. This compound is formed through the conjugation of serotonin with glucuronic acid, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase . This process is part of the body’s detoxification mechanism, converting lipophilic substances into more hydrophilic forms for easier excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Serotonin β-D-Glucuronide typically involves the enzymatic reaction of serotonin with UDP-glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to serotonin, forming the glucuronide conjugate .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express high levels of UDP-glucuronosyltransferase. These microorganisms can be cultured in bioreactors, where they convert serotonin to its glucuronide form under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Serotonin β-D-Glucuronide primarily undergoes hydrolysis and deconjugation reactions. The hydrolysis of the glucuronide bond can be catalyzed by β-glucuronidase enzymes, releasing free serotonin and glucuronic acid .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, physiological pH, and temperature.
Deconjugation: Bacterial β-glucuronidase in the gut microbiota.
Major Products Formed:
Hydrolysis: Free serotonin and glucuronic acid.
Deconjugation: Free serotonin.
Scientific Research Applications
Serotonin β-D-Glucuronide has several applications in scientific research:
Neuroscience: Used to study the metabolism and regulation of serotonin in the brain.
Pharmacology: Investigated for its role in drug metabolism and detoxification processes.
Toxicology: Utilized in studies examining the detoxification pathways of various xenobi
Properties
CAS No. |
18186-43-1 |
---|---|
Molecular Formula |
C16H20N2O7 |
Molecular Weight |
352.34 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
InChI Key |
QALKNDMLQRCLGT-JHZZJYKESA-N |
SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=CN2)CCN |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |
Synonyms |
3-(2-Aminoethyl)-1H-indol-5-yl β-D-Glucopyranosiduronic acid; 5-Hydroxytryptamine O-Glucuronide; 5-Hydroxytryptamine Glucuronide; |
Origin of Product |
United States |
Q1: How does the gut microbiota influence levels of free serotonin in the gastrointestinal tract?
A1: The research demonstrates that the gut microbiota plays a crucial role in regulating free serotonin levels in the GI tract []. Bacteria within the gut possess enzymes, such as β-glucuronidase, which can cleave Serotonin β-D-glucuronide (5-HT-GLU), a conjugated form of serotonin []. This cleavage results in the release of free serotonin []. The study showed that germ-free mice, lacking gut microbiota, exhibited no detectable β-glucuronidase activity, highlighting the microbial origin of this enzymatic activity []. Furthermore, factors impacting the composition and activity of the gut microbiota, such as antibiotic administration, were shown to directly influence β-glucuronidase activity and consequently, free serotonin levels []. This underscores the significant interplay between the gut microbiota, its enzymatic activity, and the availability of free serotonin in the gastrointestinal tract.
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